![molecular formula C27H31FN4O2 B2792097 (4-(4-(2-Ethoxyphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1326936-23-5](/img/structure/B2792097.png)
(4-(4-(2-Ethoxyphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
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Overview
Description
The compound appears to contain several functional groups and structural motifs that are common in medicinal chemistry. These include a piperazine ring, a quinoline ring, and an ethoxyphenyl group . These groups are often found in pharmaceuticals and could potentially modulate the pharmacokinetic properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) . These techniques can provide information about the molecular weight, functional groups, and the connectivity of atoms within the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the piperazine and quinoline rings, as well as the ethoxyphenyl group. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the piperazine ring could potentially enhance its solubility in water, while the quinoline and ethoxyphenyl groups could potentially increase its lipophilicity .Scientific Research Applications
- Findings : 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles and related derivatives have shown affinity for α1-ARs. In silico docking, molecular dynamics simulations, and pharmacokinetic assessments identified promising lead compounds .
Alpha1-Adrenergic Receptor Ligands
Novel Triazole Derivatives
Anti-HIV Activity
Future Directions
Future research on this compound could involve further exploration of its synthesis, determination of its physical and chemical properties, and investigation of its potential biological activity. This could involve in vitro and in vivo studies to determine its mechanism of action, as well as studies to optimize its pharmacokinetic properties .
properties
IUPAC Name |
[4-[4-(2-ethoxyphenyl)piperazin-1-yl]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN4O2/c1-2-34-25-9-5-4-8-24(25)30-14-16-31(17-15-30)26-21-18-20(28)10-11-23(21)29-19-22(26)27(33)32-12-6-3-7-13-32/h4-5,8-11,18-19H,2-3,6-7,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRTUMWYKHTVEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCCC5)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-(2-Ethoxyphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone |
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